5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Mechanism of Action
Target of Action
It is known that aminopyrazoles, a class of compounds to which this molecule belongs, can provide useful ligands for receptors or enzymes such as p38mapk, different kinases, cox, and others . These targets are important for bacterial and virus infections .
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in the biological system .
Biochemical Pathways
It is known that aminopyrazoles can affect various biochemical pathways due to their interaction with different enzymes and receptors .
Result of Action
Aminopyrazoles are known to exhibit a variety of biological activities due to their interaction with different targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired aminopyrazole . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the aminopyrazole.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as p38MAPK, which are involved in inflammatory diseases.
Biology: The compound is used in the study of kinase inhibitors and their role in cell signaling pathways.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
5-amino-1-(2,4-difluorophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDLKGNUBWFTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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